4-((2-((tert-Butoxycarbonyl)amino)ethyl)sulfonyl)benzoic acid
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Overview
Description
4-((2-((tert-Butoxycarbonyl)amino)ethyl)sulfonyl)benzoic acid: is a complex organic compound that features a benzene ring substituted with a sulfonyl group and a carboxylic acid group. The presence of the tert-butoxycarbonyl (BOC) protecting group on the amine makes it particularly useful in synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps:
Protection of the Amino Group: : The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide.
Sulfonylation: : The protected amine is then reacted with chlorosulfonic acid to introduce the sulfonyl group.
Carboxylation: : The sulfonylated product undergoes a carboxylation reaction, often using carbon monoxide under high pressure and temperature conditions.
Industrial Production Methods
In an industrial setting, the synthesis might be optimized for scale and efficiency, using continuous flow reactors and automated systems to handle the hazardous reagents and conditions involved.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of reactions:
Oxidation: : The carboxylic acid group can be further oxidized to produce carbon dioxide and water.
Reduction: : The sulfonyl group can be reduced to a sulfide.
Substitution: : The BOC group can be removed using strong acids like trifluoroacetic acid (TFA), allowing for further functionalization of the amine.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO4) in acidic conditions.
Reduction: : Lithium aluminum hydride (LiAlH4) in ether.
Substitution: : Trifluoroacetic acid (TFA) in dichloromethane.
Major Products Formed
Oxidation: : Carbon dioxide and water.
Reduction: : Sulfide derivatives.
Substitution: : Free amine after BOC deprotection.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: : Used as an intermediate in the synthesis of more complex molecules.
Biology: : Studied for its potential biological activity, including enzyme inhibition.
Medicine: : Investigated for its therapeutic potential in various diseases.
Industry: : Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of the enzyme, preventing substrate access. The molecular targets and pathways involved would vary based on the biological context.
Comparison with Similar Compounds
This compound is unique due to its specific structural features, such as the BOC-protected amine and the sulfonyl group. Similar compounds might include:
4-((2-((tert-Butoxycarbonyl)amino)ethyl)sulfonyl)benzeneboronic acid
4-((2-((tert-Butoxycarbonyl)amino)ethyl)sulfonyl)benzaldehyde
Properties
IUPAC Name |
4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylsulfonyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO6S/c1-14(2,3)21-13(18)15-8-9-22(19,20)11-6-4-10(5-7-11)12(16)17/h4-7H,8-9H2,1-3H3,(H,15,18)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYGJYGWKWFOCBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCS(=O)(=O)C1=CC=C(C=C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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